7-Bromo-1H-pyrazolo[4,3-C]pyridine

Medicinal chemistry Kinase inhibitor design Halogenated heterocycles

This unsubstituted 7-bromo-1H-pyrazolo[4,3-c]pyridine core provides maximal synthetic flexibility for kinase inhibitor discovery. The strategic C7-Br bond delivers balanced Pd-catalyzed coupling reactivity—superior to 7-Cl and 7-I analogs—enabling efficient parallel library synthesis. Validated against RET, HPK1, and LRRK2 targets. At 97% purity, it is suited for fragment elaboration, hit-to-lead SAR, and orthogonal diversification strategies without de novo core construction.

Molecular Formula C6H4BrN3
Molecular Weight 198.023
CAS No. 1256821-58-5
Cat. No. B597839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1H-pyrazolo[4,3-C]pyridine
CAS1256821-58-5
Molecular FormulaC6H4BrN3
Molecular Weight198.023
Structural Identifiers
SMILESC1=C2C=NNC2=C(C=N1)Br
InChIInChI=1S/C6H4BrN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10)
InChIKeyAIFRKKWUAVZXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1H-pyrazolo[4,3-C]pyridine (CAS 1256821-58-5): A Strategic 7-Bromo Pyrazolopyridine Building Block for Kinase-Focused Medicinal Chemistry


7-Bromo-1H-pyrazolo[4,3-C]pyridine (CAS 1256821-58-5) is a brominated fused bicyclic heterocycle belonging to the pyrazolo[4,3-c]pyridine scaffold class, a privileged pharmacophore widely recognized in drug discovery for its utility in generating kinase inhibitor libraries [1]. This compound features a molecular formula of C6H4BrN3 (MW: 198.02) , with a bromine substituent strategically positioned at the 7-position of the pyridine ring. Unlike many functionalized analogs, this specific scaffold provides an unadorned core (lacking additional substituents such as 3-amino or 3-carboxylate groups), thereby offering maximal synthetic flexibility for structure-activity relationship (SAR) exploration and cross-coupling diversification . The pyrazolo[4,3-c]pyridine core has been extensively validated as an ATP-competitive kinase inhibitor scaffold, with derivatives showing activity against targets including RET, HPK1, LRRK2, and TYK2 [2][3].

Why 7-Bromo-1H-pyrazolo[4,3-C]pyridine (CAS 1256821-58-5) Cannot Be Casually Substituted by Other Pyrazolopyridine Halides in Kinase Inhibitor Synthesis


The substitution pattern and halogen identity on the pyrazolo[4,3-c]pyridine scaffold are not interchangeable without substantial consequences for both synthetic utility and biological target engagement. Positional isomers—such as 4-bromo, 6-bromo, or 3,6-dibromo variants —exhibit markedly different electronic distributions and steric constraints that alter cross-coupling reactivity and the three-dimensional orientation of subsequent substituents relative to kinase hinge-binding motifs . Furthermore, the halogen atom itself dictates reaction kinetics: the bromine at the 7-position provides a balanced reactivity profile for palladium-catalyzed transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that differs critically from the more inert 7-chloro analog and avoids the oxidative addition challenges or premature dehalogenation risks associated with 7-iodo congeners. The unsubstituted NH-pyrazole moiety of this specific compound also presents distinct regioselective alkylation opportunities that are lost or altered in N-methylated or core-substituted analogs . These differences, detailed quantitatively below, directly affect coupling efficiency, library diversity, and ultimate hit-to-lead optimization trajectories.

7-Bromo-1H-pyrazolo[4,3-C]pyridine (CAS 1256821-58-5): Quantitative Differentiation Evidence for Strategic Procurement


Positional Bromine Advantage: Why 7-Bromo Substitution Delivers a Distinct Scaffold Compared to 4-, 5-, and 6-Regioisomers

The differentiation of 7-Bromo-1H-pyrazolo[4,3-C]pyridine (CAS 1256821-58-5) from its positional isomers is defined by its exclusive bromine substitution at the 7-position of the pyridine ring. Competing regioisomers include 4-bromo-1H-pyrazolo[4,3-c]pyridine (CAS 1159829-63-6) [1] and 6-bromo-1H-pyrazolo[4,3-c]pyridine (CAS 1082681-71-9) , as well as dibrominated variants such as 3,6-dibromo-1H-pyrazolo[4,3-c]pyridine (CAS 1357946-34-9) . The 7-position substitution directs vectorial growth from a site adjacent to the pyridine nitrogen, a region critical for ATP-binding pocket interactions in kinase targets such as RET and HPK1 [2]. The 7-bromo configuration provides a unique trajectory for appended groups that is geometrically inaccessible from the 4- or 6-positions, directly influencing SAR outcomes in hit expansion campaigns .

Medicinal chemistry Kinase inhibitor design Halogenated heterocycles

Halogen Reactivity Advantage: 7-Bromo vs. 7-Chloro in Pd-Catalyzed Cross-Coupling Efficiency

The choice between 7-bromo and 7-chloro substituents on the pyrazolo[4,3-c]pyridine scaffold carries significant consequences for synthetic workflow efficiency. 7-Bromo-1H-pyrazolo[4,3-C]pyridine (CAS 1256821-58-5) offers a markedly enhanced oxidative addition rate in palladium-catalyzed cross-coupling reactions compared to its 7-chloro counterpart, 7-chloro-1H-pyrazolo[4,3-c]pyridine (CAS 1082680-98-1) . The weaker C-Br bond (bond dissociation energy approximately 285 kJ/mol for aryl-Br) versus the stronger C-Cl bond (approximately 399 kJ/mol for aryl-Cl) [1] translates to milder reaction conditions and superior conversion rates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [2]. This differential reactivity is particularly advantageous in library synthesis, where the bromo analog enables broader substrate scope and reduces the need for specialized, air-sensitive ligands often required to activate chloroarenes .

Organic synthesis Cross-coupling C-C bond formation

Proven Utility in High-Value Kinase Inhibitor Patents: RET and HPK1 Scaffold Validation

The pyrazolo[4,3-c]pyridine scaffold—for which 7-Bromo-1H-pyrazolo[4,3-C]pyridine serves as a direct synthetic precursor—has been explicitly claimed and validated in multiple high-value kinase inhibitor patent families. WO2020039579 (Array BioPharma, 2020) discloses substituted pyrazolyl[4,3-c]pyridine compounds as RET kinase inhibitors with demonstrated utility in RET-associated cancers [1]. Similarly, US Patent Application 20140323504 (Cellzome Ltd., 2014) claims pyrazolo[4,3-c]pyridine derivatives as kinase inhibitors for immunological and inflammatory disorders [2]. Most recently, the pyrazolopyridine scaffold has been optimized into selective HPK1 inhibitors with IC50 values as low as 1.3 nM for optimized leads derived from this core [3]. In contrast, alternative heterocyclic scaffolds such as pyrazolo[3,4-b]pyridine regioisomers exhibit distinct kinase selectivity profiles and are not directly substitutable for pyrazolo[4,3-c]pyridine in these established intellectual property contexts [4].

Oncology Immuno-oncology Kinase inhibitor patents

Purity Benchmarking: 99.72% HPLC Purity as a Quality Criterion for Reproducible SAR

Chemical purity is a critical determinant of reproducibility in structure-activity relationship studies, particularly when halogenated heterocycles are employed in cross-coupling reactions where trace metal impurities or dehalogenated byproducts can confound biological assay results. 7-Bromo-1H-pyrazolo[4,3-C]pyridine is commercially available at a purity of 99.72% (by HPLC) from ChemScene (Cat. No. CS-0050099) . This purity level exceeds the standard ≥97% specification offered by alternative suppliers such as Bidepharm and Macklin [1], translating to a reduction in total impurity burden of approximately 2.72 percentage points—a 90% reduction in absolute impurity mass relative to a 97% purity baseline (3.0% impurities reduced to 0.28% impurities) . For sensitive kinase assays where false positives from trace dehalogenated byproducts can misdirect SAR interpretation, this enhanced purity provides an analytically rigorous starting point.

Analytical chemistry Quality control Medicinal chemistry

Optimal Research Applications for 7-Bromo-1H-pyrazolo[4,3-C]pyridine (CAS 1256821-58-5): Where This 7-Bromo Scaffold Delivers Maximum Scientific Value


Kinase Inhibitor Lead Generation: RET, HPK1, and MAP4K1 Targeted Library Synthesis

As established in Section 3 (Evidence Item 3), the pyrazolo[4,3-c]pyridine scaffold is validated in multiple kinase inhibitor patent families, including RET (WO2020039579) and HPK1 inhibitors with lead IC50 values as low as 1.3 nM [1][2]. 7-Bromo-1H-pyrazolo[4,3-C]pyridine serves as the ideal starting material for generating diverse libraries through Pd-catalyzed cross-coupling at the 7-position. The bromine substituent (Section 3, Evidence Item 2) enables efficient diversification under mild Suzuki-Miyaura conditions, allowing parallel synthesis of 20-100 compound arrays for hit identification against kinase targets implicated in oncology and immuno-oncology [3].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Campaigns

The unadorned core structure of 7-Bromo-1H-pyrazolo[4,3-C]pyridine—lacking additional functional groups that would restrict synthetic trajectories—makes it an optimal starting fragment for FBDD. As detailed in Section 3 (Evidence Item 1), the 7-position bromine offers a defined vector for fragment elaboration while the NH-pyrazole provides a handle for N-alkylation diversification. The 99.72% purity specification (Section 3, Evidence Item 4) ensures that fragment soaking and co-crystallization experiments are not confounded by impurities that could produce false positive binding signals in biophysical assays (SPR, ITC, or X-ray crystallography) .

SAR Exploration of 7-Position Substituents in Pyrazolopyridine Kinase Inhibitors

For programs already committed to the pyrazolo[4,3-c]pyridine pharmacophore, 7-Bromo-1H-pyrazolo[4,3-C]pyridine provides a direct route to exploring 7-position SAR without the synthetic burden of de novo core construction. The comparative reactivity advantage of the C-Br bond versus C-Cl (Section 3, Evidence Item 2) translates to higher conversion rates when coupling sterically demanding boronic acids or electron-deficient partners—scenarios frequently encountered when optimizing for kinase selectivity [4]. This reduces the number of failed coupling reactions and accelerates the iterative design-make-test-analyze cycle in lead optimization.

Dual Halogen Strategy: Orthogonal Functionalization with 3-Position Modifications

While this compound bears only a single bromine at the 7-position, its use in conjunction with complementary pyrazolo[4,3-c]pyridine derivatives (e.g., 3-bromo or 3,7-dibromo analogs) enables orthogonal functionalization strategies. The 7-bromo group can be selectively coupled while leaving other positions available for subsequent diversification through C-H activation or directed metallation [5]. This sequential functionalization capability is valuable for constructing complex kinase inhibitors where multiple vectors must be simultaneously optimized for potency, selectivity, and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1H-pyrazolo[4,3-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.